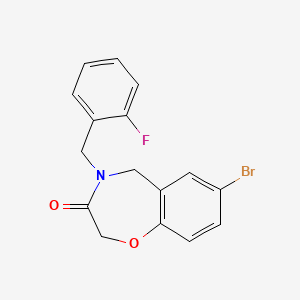
7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C16H13BrFNO2 and its molecular weight is 350.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinase Inhibitor Development
The benzoxazepine core is a critical component in several kinase inhibitors, demonstrating the importance of 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in the development of treatments for cancer and other diseases. For example, S. Naganathan et al. (2015) detailed the process development and scale-up of a benzoxazepine-containing kinase inhibitor, showing its potential in therapeutic applications. This research highlights the compound's role in creating effective kinase inhibitors, which are crucial for regulating cellular processes such as cell growth, signaling, and metabolism (S. Naganathan et al., 2015).
Antiproliferative Activities and Apoptosis Induction
Another application is in the field of oncology, where derivatives of benzoxazepine have been synthesized to investigate their antiproliferative activities and ability to induce apoptosis in cancer cells. Estrella Saniger et al. (2003) synthesized medium benzene-fused oxacycles with the 5-fluorouracil moiety, demonstrating significant inhibitory effects on breast cancer cell growth. This research indicates the compound's potential utility in designing new anticancer agents by increasing lipophilicity to enhance cellular uptake and efficacy (Estrella Saniger et al., 2003).
Synthesis of Benzimidazole Derivatives for Biological Activities
E. Menteşe et al. (2015) explored the synthesis of benzimidazole derivatives containing benzoxazepine, assessing their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This study presents the compound as a scaffold for developing new molecules with potential therapeutic applications, demonstrating its utility in medicinal chemistry for creating compounds with diverse biological activities (E. Menteşe et al., 2015).
Radical Cyclization for Synthesis of Benzazepines
Radical cyclization techniques employing compounds related to this compound have been developed for the efficient synthesis of benzazepines. A. Kamimura et al. (2003) described a method for synthesizing 2-benzazepines via 7-endo radical cyclization, showcasing the compound's role in facilitating synthetic approaches for complex heterocyclic structures. This research emphasizes the importance of such compounds in organic synthesis, particularly in creating pharmacologically relevant heterocycles (A. Kamimura et al., 2003).
Propriétés
IUPAC Name |
7-bromo-4-[(2-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c17-13-5-6-15-12(7-13)9-19(16(20)10-21-15)8-11-3-1-2-4-14(11)18/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFTZNYQMPMUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
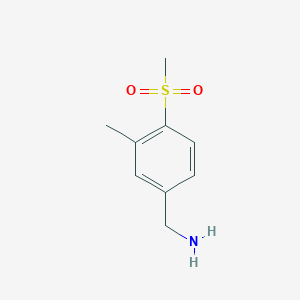
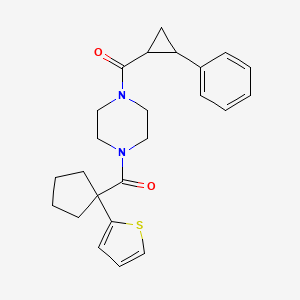
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)


![2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2981814.png)
![{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2981815.png)
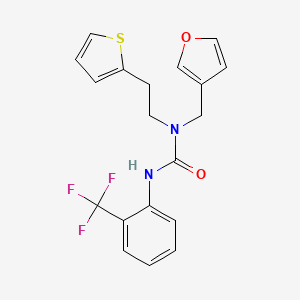

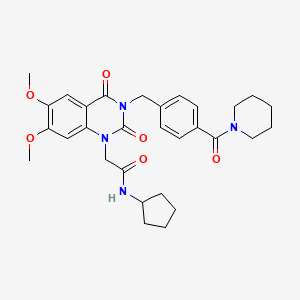
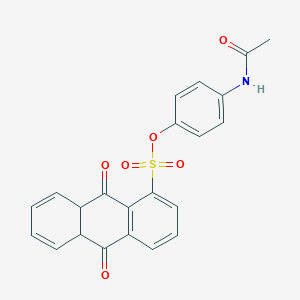

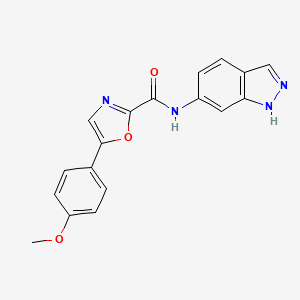
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2981827.png)
